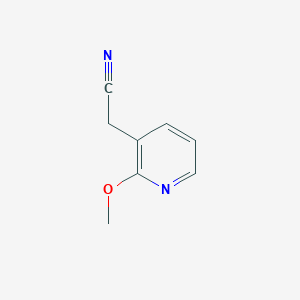

2-(2-Methoxypyridin-3-yl)acetonitrile

Übersicht

Beschreibung

2-(2-Methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of pyridine, featuring a methoxy group at the second position and an acetonitrile group at the third position of the pyridine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-3-yl)acetonitrile can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and arylboronic acids to produce the desired pyridine derivatives . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing pyridine-based compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Nitrile Group

The nitrile group undergoes nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioamides, respectively. For example:

-

Reaction with primary amines produces 2-(2-methoxypyridin-3-yl)acetamide derivatives under acidic or basic conditions .

-

Methanol in the presence of a catalyst yields methyl 2-(2-methoxypyridin-3-yl)acetate .

This reactivity is foundational for synthesizing bioactive molecules, such as sulfonamide methoxypyridine derivatives with PI3K/mTOR inhibitory activity .

Reduction to Primary Amines

The nitrile group is reduced to a primary amine using:

-

Lithium aluminum hydride (LiAlH4_44) : Forms 2-(2-methoxypyridin-3-yl)ethylamine in anhydrous ether .

-

Hydrogen gas with Raney nickel : Catalytic hydrogenation provides the same product under milder conditions .

Reduced derivatives have applications in drug discovery, as seen in analogs like 2-hydroxy-2-(2-methylpyridin-3-yl)acetonitrile, which shares structural motifs with kinase inhibitors .

Grignard Reactions

Grignard reagents (e.g., RMgX) react with the nitrile group to form substituted pyridines. For instance:

These reactions expand the compound’s utility in constructing complex heterocyclic frameworks .

Metal-Catalyzed Cross-Coupling

While direct cross-coupling of 2-(2-methoxypyridin-3-yl)acetonitrile is limited, brominated analogs (e.g., 2-(5-bromo-2-methoxypyridin-3-yl)acetonitrile) undergo Suzuki-Miyaura coupling with arylboronic acids to form biaryl derivatives. This suggests potential for functionalizing the parent compound via halogenation followed by coupling.

Cyanation and Electrophilic Substitution

The pyridine ring can undergo cyanation at positions activated by the methoxy group. For example:

Electrophilic substitution (e.g., nitration) is directed by the methoxy group, typically occurring at the 5-position .

Biological Relevance

Derivatives of this compound exhibit biological activity. For example:

Wissenschaftliche Forschungsanwendungen

The compound 2-(2-Methoxypyridin-3-yl)acetonitrile is a versatile building block in organic synthesis and has a variety of applications across different fields, including medicinal chemistry, agrochemicals, and materials science. This article will explore its scientific research applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. Its structural features enable it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited promising anticancer activity against various cancer cell lines. The compound was modified to enhance its efficacy, leading to the discovery of new lead compounds for further development.

Agrochemicals

The compound has been explored for use in agrochemical formulations, particularly as a pesticide or herbicide. Its ability to inhibit specific enzymes related to plant growth and pest resistance is of significant interest.

Case Study: Herbicidal Activity

Research indicated that certain derivatives of this compound showed effective herbicidal properties against common agricultural weeds. Field tests demonstrated a reduction in weed biomass, suggesting its potential application in crop protection.

Materials Science

In materials science, this compound is used as a precursor for synthesizing novel polymers and materials with specific properties.

Case Study: Polymer Synthesis

A recent study focused on using this compound in the synthesis of conducting polymers. The resulting materials exhibited enhanced electrical conductivity and thermal stability, making them suitable for electronic applications.

Data Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Effective against various cancer cell lines |

| Agrochemicals | Herbicide formulation | Significant reduction in weed biomass |

| Materials Science | Polymer precursor | Enhanced electrical conductivity |

Wirkmechanismus

The mechanism of action of 2-(2-Methoxypyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The methoxy and nitrile groups play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(3-Methoxypyridin-2-yl)acetonitrile

- 2-(4-Methoxypyridin-3-yl)acetonitrile

- 2-(2-Ethoxypyridin-3-yl)acetonitrile

Uniqueness

2-(2-Methoxypyridin-3-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill .

Biologische Aktivität

2-(2-Methoxypyridin-3-yl)acetonitrile is a pyridine derivative that has garnered attention for its potential biological activities. The compound's unique structure, featuring both methoxy and acetonitrile functional groups, suggests a range of interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The methoxy group may enhance the compound's binding affinity to these targets, potentially modulating various biological pathways. For instance, similar compounds have shown activity against PI3K/mTOR pathways, which are critical in cancer cell proliferation and survival .

Biological Activity Overview

Research on related compounds has revealed several key areas of biological activity:

- Anticancer Activity : Compounds with similar structures have demonstrated potent inhibitory effects on cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC₅₀ values in the nanomolar range . These effects are often mediated through mechanisms that induce apoptosis and cell cycle arrest.

- Antimicrobial Properties : Some methoxypyridine derivatives have shown antimicrobial activity, suggesting potential applications in treating infections.

- Neuroprotective Effects : Certain analogs have been investigated for their neuroprotective properties, indicating a broader therapeutic potential beyond oncology.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- PI3K/mTOR Inhibition : A study on sulfonamide methoxypyridine derivatives demonstrated strong inhibition of PI3Kα and mTOR kinases, leading to significant anti-proliferative effects in cancer cell lines. The compound 22c exhibited an IC₅₀ of 0.22 nM against PI3Kα, showcasing the potential for similar derivatives .

- Antimicrobial Activity : In a comparative analysis of pyridine derivatives, 2-(5-Methylpyridin-3-YL)acetonitrile was noted for its antimicrobial properties, suggesting that structural modifications can enhance biological efficacy.

- Neuroprotective Studies : Research into chlorinated pyridine derivatives indicated neuroprotective effects in various models, highlighting the potential for methoxy substitutions to confer similar benefits.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(5-Methylpyridin-3-YL)acetonitrile | Methyl substitution at position 5 | Antimicrobial |

| 2-(4-Ethoxypyridin-3-YL)acetonitrile | Ethoxy substitution at position 4 | Anticancer |

| 2-(6-Chloropyridin-3-YL)acetonitrile | Chlorine substitution at position 6 | Neuroprotective |

Eigenschaften

IUPAC Name |

2-(2-methoxypyridin-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-7(4-5-9)3-2-6-10-8/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGNRNRLVJUPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.